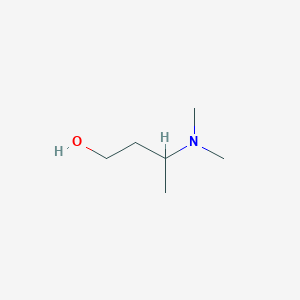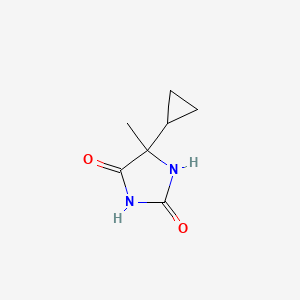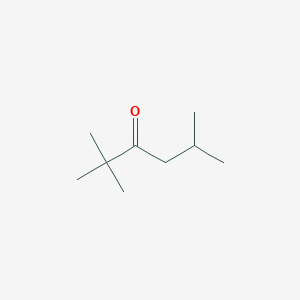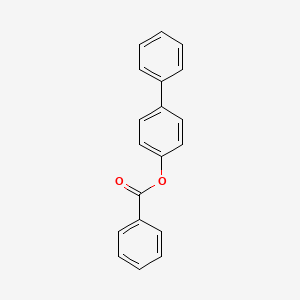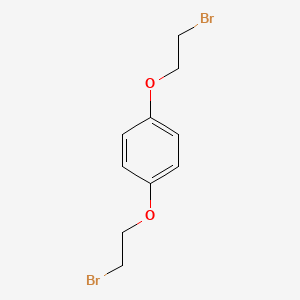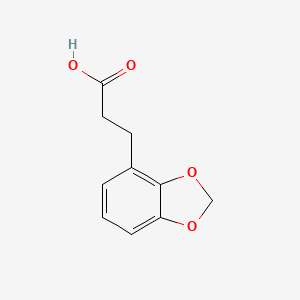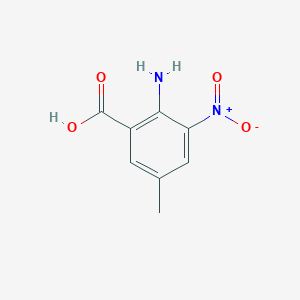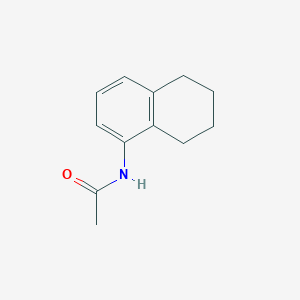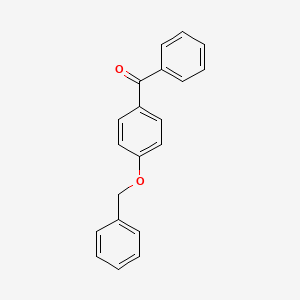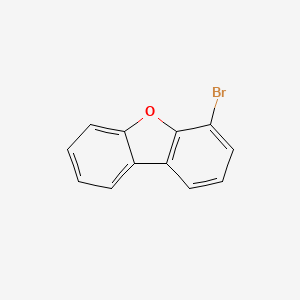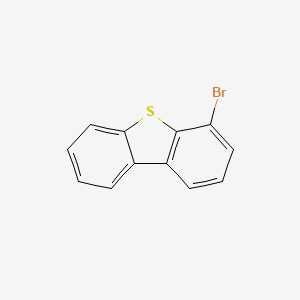
5-ブロモ-2-メトキシベンゼンスルホニルクロリド
概要
説明
5-Bromo-2-methoxybenzenesulfonyl chloride is a benzenesulfonyl chloride derivative.
科学的研究の応用
ヘテロアリールベンゼン誘導体の調製
5-ブロモ-2-メトキシベンゼンスルホニルクロリドは、1-ブロモ-3-ヘテロアリールベンゼン誘導体の調製に使用できます 。これらの誘導体には以下が含まれます。
これらの化合物は、有機化学の分野において重要であり、さまざまな複雑な分子の合成におけるビルディングブロックとして使用できます。
N-(4-エチルベンゾイル)-2-メトキシベンゼンスルホンアミドの合成
5-ブロモ-2-メトキシベンゼンスルホニルクロリドは、N-(4-エチルベンゾイル)-2-メトキシベンゼンスルホンアミドの合成にも使用できます 。この化合物は、医薬品化学において潜在的な用途があります。
チアゾリジン-4-オンのスルホンアミド誘導体の合成
5-ブロモ-2-メトキシベンゼンスルホニルクロリドのもう1つの用途は、チアゾリジン-4-オンのスルホンアミド誘導体の合成および薬理学的評価にあります 。これらの化合物は、抗菌作用、抗ウイルス作用、抗がん作用など、幅広い生物学的活性を有することで知られています。
Safety and Hazards
5-Bromo-2-methoxybenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
生化学分析
Biochemical Properties
5-Bromo-2-methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a reagent in the synthesis of sulfonamides, which are known to inhibit certain enzymes by mimicking the structure of natural substrates . This compound can form covalent bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, 5-Bromo-2-methoxybenzenesulfonyl chloride can interact with proteins through sulfonylation, modifying their function and activity .
Cellular Effects
The effects of 5-Bromo-2-methoxybenzenesulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling . By modifying the phosphorylation status of proteins, 5-Bromo-2-methoxybenzenesulfonyl chloride can impact gene expression and cellular responses to external stimuli. Furthermore, its interaction with metabolic enzymes can lead to changes in cellular metabolism, affecting the overall energy balance and function of the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methoxybenzenesulfonyl chloride exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, particularly enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 5-Bromo-2-methoxybenzenesulfonyl chloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-methoxybenzenesulfonyl chloride can change over time in laboratory settings. This compound is known to be stable under standard storage conditions, but it can degrade over time when exposed to moisture and heat . In in vitro studies, the long-term effects of 5-Bromo-2-methoxybenzenesulfonyl chloride on cellular function have been observed, with some studies reporting sustained enzyme inhibition and changes in gene expression over extended periods . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall organism health .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methoxybenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can cause significant enzyme inhibition, leading to adverse effects on cellular metabolism and function . Toxicity studies have shown that high doses of 5-Bromo-2-methoxybenzenesulfonyl chloride can result in cellular damage and organ toxicity, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Bromo-2-methoxybenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can be metabolized by sulfonation and oxidation reactions, leading to the formation of metabolites that can further interact with cellular components . The presence of 5-Bromo-2-methoxybenzenesulfonyl chloride can also affect metabolic flux and metabolite levels, influencing the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-methoxybenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The distribution of 5-Bromo-2-methoxybenzenesulfonyl chloride can affect its activity and function, as its presence in different cellular regions can lead to varying biochemical effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-methoxybenzenesulfonyl chloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects. For example, the presence of 5-Bromo-2-methoxybenzenesulfonyl chloride in the nucleus can affect gene expression, while its localization in the cytoplasm can impact metabolic processes .
特性
IUPAC Name |
5-bromo-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBNNRUQYYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334224 | |
| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-05-8 | |
| Record name | 5-Bromo-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

